4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a pyrrolidinone moiety, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone moiety. Key steps may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidinone Moiety: This step involves the reaction of the benzodiazole intermediate with a pyrrolidinone derivative, often under catalytic conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core may interact with biological macromolecules, while the pyrrolidinone moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one: This compound is unique due to its specific combination of functional groups.
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Pyrrolidinone Derivatives: Compounds featuring the pyrrolidinone moiety with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-4-8-21-13-14-27(28(17-21)36-3)37-16-15-32-26-12-6-5-11-25(26)31-30(32)22-18-29(34)33(20-22)23-9-7-10-24(19-23)35-2/h4-7,9-14,17,19,22H,1,8,15-16,18,20H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWWQWZSFKNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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